molecular formula C10H10N2O2 B8697204 3-(2-Methoxy-6-methyl-pyridin-3-yl)-3-oxo-propionitrile

3-(2-Methoxy-6-methyl-pyridin-3-yl)-3-oxo-propionitrile

Cat. No. B8697204
M. Wt: 190.20 g/mol
InChI Key: OYTOCPQDCCQMPI-UHFFFAOYSA-N
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Patent
US09067920B2

Procedure details

n-BuLi (1.2 M, 96.0 mL, 115.6 mmol) is added to a solution of acetonitrile (6.08 mL, 115.4 mmol) in THF (300 mL) at −78° C. and allowed to stir for 30 min at −78° C. 2-Methoxy-6-methyl-nicotinic acid methyl ester (20 g, 105.1 mmol) THE (200 mL) is added and stirred at −78° C. for another 30 min. The reaction mixture is quenched at −78° C. with water (500 mL) and washed with EtOAc (2×250 mL). The aqueous layer is separated and evaporated. This is co-distilled twice with toluene to obtain 3-(2-methoxy-6-methyl-pyridin-3-yl)-3-oxo-propionitrile. Yield=21.4 g (crude). ES/MS m/z 191.1 [M+H]+.
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
6.08 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6](#[N:8])[CH3:7].CO[C:11](=[O:21])[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[N:14][C:13]=1[O:19][CH3:20]>C1COCC1>[CH3:20][O:19][C:13]1[C:12]([C:11](=[O:21])[CH2:7][C:6]#[N:8])=[CH:17][CH:16]=[C:15]([CH3:18])[N:14]=1

Inputs

Step One
Name
Quantity
96 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
6.08 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)C)OC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
to stir for 30 min at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched at −78° C. with water (500 mL)
WASH
Type
WASH
Details
washed with EtOAc (2×250 mL)
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=NC(=CC=C1C(CC#N)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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